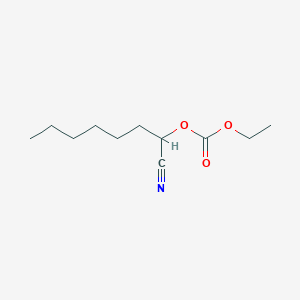

1-Cyanoheptyl ethyl carbonate

Description

Structure

3D Structure

Properties

CAS No. |

92975-64-9 |

|---|---|

Molecular Formula |

C11H19NO3 |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-cyanoheptyl ethyl carbonate |

InChI |

InChI=1S/C11H19NO3/c1-3-5-6-7-8-10(9-12)15-11(13)14-4-2/h10H,3-8H2,1-2H3 |

InChI Key |

DUDIQILOSVUIFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C#N)OC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Cyanoheptyl Ethyl Carbonate

Direct Synthetic Approaches to Carbonate Esters

The synthesis of carbonate esters, including 1-Cyanoheptyl ethyl carbonate, can be achieved through several direct routes that avoid the use of highly toxic reagents like phosgene (B1210022). wikipedia.orgwikiwand.com These modern methods are characterized by their efficiency and improved environmental profile. Key approaches include carbonylation reactions, which introduce a carbonyl group, and transesterification, which involves the exchange of alcohol moieties on a carbonate core. wikipedia.org

Carbonylation Reactions

Carbonylation reactions represent a fundamental class of transformations for the synthesis of carbonate esters. These methods involve the introduction of a carbonyl group (C=O) from sources like carbon monoxide (CO) or carbon dioxide (CO₂).

The development of phosgene-free synthetic routes is a significant advancement in green chemistry, eliminating the use of the highly toxic phosgene gas. researchgate.netresearchgate.netingentaconnect.com One major alternative is the direct carbonylation of alcohols. benthamdirect.com While a specific documented synthesis of this compound using this method is not prevalent in the reviewed literature, a theoretical pathway can be proposed. This would involve the reaction of 1-cyanoheptanol and ethanol (B145695) with a safe carbonyl source, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), often facilitated by a catalyst. researchgate.netbenthamdirect.com The aminolysis of organic carbonates is another established phosgene-free route to produce carbamate (B1207046) esters, highlighting the versatility of carbonates as carbonylating agents. researchgate.netbenthamdirect.com

Oxidative carbonylation is an effective phosgene-free method that combines an alcohol, carbon monoxide, and an oxidant to form a carbonate ester. wikipedia.orgwikipedia.org This process is typically catalyzed by transition metal complexes, with palladium and copper being common choices. wikipedia.orgwikipedia.org For instance, dimethyl carbonate is produced commercially from methanol (B129727), CO, and oxygen using copper catalysts. wikipedia.orguniovi.es A similar strategy could be envisioned for this compound, where 1-cyanoheptanol and ethanol react with carbon monoxide in the presence of an oxidant and a suitable catalyst system. The reaction is assumed to proceed via the formation of a metallacarboxylic ester intermediate. wikipedia.org

Table 1: Overview of Oxidative Carbonylation for Dialkyl Carbonate Synthesis

| Catalyst System | Reactants | Product Example | Key Advantage |

| Copper (Cu) catalysts | Alcohol, Carbon Monoxide (CO), Oxygen (O₂) | Dimethyl Carbonate | Avoids the use of phosgene. wikipedia.org |

| Palladium (Pd) catalysts with a cocatalyst (e.g., Manganese(III) acetylacetonate) | Phenol, Carbon Monoxide (CO), Oxygen (O₂) | Diphenyl Carbonate | Avoids the use of phosgene. wikipedia.org |

The reaction of carbon dioxide with epoxides is a well-established, atom-economical route for synthesizing cyclic carbonates. wikipedia.orgmdpi.comrsc.org These cyclic intermediates can then be transformed into acyclic carbonates. This approach is considered a green chemistry protocol as it utilizes CO₂, an abundant and non-toxic C1 feedstock. rsc.org

A specific metal-free synthetic pathway for this compound has been proposed based on a related methodology. vulcanchem.com This method involves the reaction of a 1-cyanoheptyl halohydrin (e.g., chloro- or bromohydrin) with CO₂ in the presence of the organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) at mild conditions. vulcanchem.comresearchgate.net The DBU reacts with the halohydrin to form an ionic liquid that facilitates CO₂ capture, followed by intramolecular cyclization to yield the target carbonate ester. vulcanchem.com

Table 2: Proposed Metal-Free Synthesis of this compound

| Parameter | Value |

| Reactants | 1-Cyanoheptyl halohydrin, CO₂ |

| Catalyst | 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) |

| Temperature | 25°C |

| Pressure | Atmospheric |

| Proposed Yield | >90% |

Source: Adapted from a validated method for structurally related carbonates. vulcanchem.com

Transesterification and Alcoholysis Reactions

Transesterification is a widely used and reversible reaction for synthesizing carbonate esters. wikipedia.orgwikiwand.com It involves the reaction of an existing carbonate ester (like dimethyl carbonate or diethyl carbonate) with an alcohol. beilstein-journals.orgchemicalbook.com The equilibrium can be driven towards the desired product by using a more nucleophilic alcohol or by removing a more volatile alcohol byproduct through distillation. wikipedia.org For the synthesis of this compound, a feasible route would be the transesterification of diethyl carbonate (DEC) or dimethyl carbonate (DMC) with 1-cyanoheptanol.

The efficiency of transesterification reactions is highly dependent on the catalyst employed. beilstein-journals.orgacs.org A wide range of catalysts, including acids, bases, and ionic liquids, have been shown to be effective. beilstein-journals.orgnih.gov

Base Catalysts : Both homogeneous bases (like metal alkoxides and hydroxides) and heterogeneous solid bases (like metal oxides) are commonly used. beilstein-journals.orgmdpi.com Alkaline earth metal oxides, such as calcium oxide (CaO) and magnesium oxide (MgO), are particularly effective due to their strong basic sites and stability. mdpi.commdpi.com

Acid Catalysts : Brønsted acids such as sulfuric acid and phosphoric acid can catalyze the reaction, although they can be corrosive. beilstein-journals.org

Ionic Liquids : Ionic liquids have emerged as efficient and often reusable catalysts for transesterification, promoting high conversion and selectivity under various conditions. beilstein-journals.org Phosphonium salts, for example, have demonstrated excellent activity. beilstein-journals.org

Heterogeneous Catalysts : Solid catalysts are advantageous for large-scale production as they simplify product purification and catalyst recycling. beilstein-journals.orgnih.gov Materials such as zeolites, hydrotalcites, and metal oxides supported on porous materials are frequently investigated. mdpi.commdpi.comacs.org

Table 3: Examples of Catalytic Systems for Transesterification

| Catalyst Type | Catalyst Example | Key Features |

| Homogeneous Base | Potassium hydroxide (B78521) (KOH) | Effective for transesterification of oils with DMC. beilstein-journals.org |

| Heterogeneous Base | Calcium Oxide (CaO) | Readily available, inexpensive, and effective for producing fatty acid esters. beilstein-journals.orgnih.gov |

| Heterogeneous Base | Magnesium Oxide (MgO) | Shows good selectivity in glycerol (B35011) transesterification. mdpi.com |

| Ionic Liquid | 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) | Basic ionic liquid catalyst providing good yields for dipentyl carbonate synthesis. beilstein-journals.org |

| Heterogeneous Acid | Zeolites (e.g., HZSM-5) | Solid acid catalyst used in the synthesis of ethyl methyl carbonate. chemicalbook.com |

| Mixed Oxides | Ca-La mixed oxides | Exhibit excellent catalytic performance due to strong and dense basic sites. mdpi.com |

Optimization of Reaction Conditions and Yields

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in the synthesis of carbonates, as it influences reaction rates and yields by affecting reactant solubility and stabilizing transition states. For acylation reactions like the synthesis of this compound, a variety of solvents can be employed.

Polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMA), and N-methylpyrrolidone are commonly used in related syntheses, particularly those involving metal cyanides or complex intermediates. google.com In the synthesis of mixed carbonates from alcohols, CO2, and alkyl halides, anhydrous DMF has been shown to be an effective medium. nih.gov For the acylation of secondary alcohols, solvent-free conditions or the use of non-polar solvents like dichloromethane (B109758) have also been explored. nih.govwiley.com In some cases, deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and zinc chloride), have been used as green and efficient catalysts and reaction media for the acylation of secondary alcohols. researchgate.netrsc.org

The selection of a solvent often depends on the specific catalyst and reactants used. For instance, a photo-on-demand synthesis of carbonates from chloroform (B151607) and alcohol can be performed using chloroform itself as both a reactant and a solvent. kobe-u.ac.jpkobe-u.ac.jp The polarity of the solvent can also be significant; for example, the synthesis of cyclic carbonates from halohydrins and CO2 has been successfully performed in dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org

Table 1: Influence of Selected Solvents on Acylation of Secondary Alcohols

| Solvent | General Observations on Yield/Efficacy | Applicability to Carbonate Synthesis |

|---|---|---|

| Dimethylformamide (DMF) | High yields in reactions involving polar reagents and intermediates. google.comnih.gov | Suitable for reactions involving salts or polar catalysts. |

| Dichloromethane (CH2Cl2) | Good yields, though sometimes slower reaction rates compared to solvent-free conditions. nih.gov | Commonly used for general acylation reactions. |

| Tetrahydrofuran (THF) | Effective in reactions involving mixed anhydrides and for Horner-Wadsworth-Emmons olefination to produce related cyano compounds. jst.go.jpresearchgate.nettandfonline.com | Widely applicable due to its moderate polarity and ability to dissolve many organic compounds. |

| Solvent-Free | Often provides maximum yield in shorter reaction times for certain acylations. nih.govwiley.com | An environmentally friendly option that can enhance reaction rates. |

| Deep Eutectic Solvents (DES) | High efficiency for acylation of sterically hindered secondary alcohols. researchgate.netrsc.org | A green alternative that can also act as a catalyst. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are key parameters that control the rate and outcome of chemical reactions. In the synthesis of carbonates from alcohols and chloroformates, these factors are crucial for optimizing yield and minimizing side products.

Temperature: The reaction temperature for carbonate synthesis can vary widely. For instance, the formation of mixed anhydrides from carboxylic acids and ethyl chloroformate is often conducted at low temperatures, such as 0-5°C, to control the reaction. google.comorgsyn.org However, subsequent reactions to form the final product may be allowed to proceed at room temperature or with gentle heating. google.comorgsyn.org The synthesis of certain cyclic carbonates from halohydrins and CO2 can be achieved at room temperature (25°C). rsc.orgvulcanchem.com In contrast, some carbonate syntheses, particularly those involving less reactive substrates or transesterification, may require higher temperatures, ranging from 65°C to 170°C. rsc.orgchemicalbook.comgoogle.com For example, a one-pot synthesis of carbonates via a photo-generated chloroformate required heating to 90°C for the final substitution step. kobe-u.ac.jp

Pressure: While many laboratory-scale carbonate syntheses are performed at atmospheric pressure, industrial processes or reactions involving gaseous reagents like phosgene or carbon dioxide may be conducted under pressure. vulcanchem.comgoogle.com Phosgenation of alcohols to produce chloroformates can be carried out at pressures between 2 and 60 bar, which offers advantages such as eliminating the need for low-temperature condensers and solvents. google.com The synthesis of dialkyl carbonates from CO2 and alcohols is often limited by equilibrium and may require high CO2 pressures to achieve reasonable yields. nih.govfrontiersin.org However, recent methods are being developed to facilitate these reactions at atmospheric pressure. nih.gov For the reaction of an alcohol with ethyl chloroformate, the reaction is typically conducted at atmospheric pressure.

Table 2: General Effect of Temperature and Pressure on Carbonate Synthesis

| Parameter | Typical Range | Influence on Reaction |

|---|---|---|

| Temperature | 0°C to 170°C | Affects reaction rate and selectivity. Lower temperatures are used for highly reactive species to control exotherms, while higher temperatures are needed for less reactive substrates or to overcome activation energy barriers. google.comgoogle.com |

| Pressure | Atmospheric to 60 bar | Primarily relevant for reactions involving gaseous reagents like CO2 or phosgene. Higher pressure increases gas concentration in the liquid phase, driving the reaction forward. google.comfrontiersin.org For non-gaseous reactions, it is typically atmospheric. |

Catalyst Selection and Loading in Carbonate Synthesis

The choice of catalyst is fundamental to achieving high efficiency and selectivity in carbonate synthesis. For the reaction between an alcohol and a chloroformate, a base is typically required to neutralize the HCl byproduct.

Catalyst Type: Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine. google.comkobe-u.ac.jp Pyridine, in particular, has been shown to accelerate the photochemical synthesis of chloroformates and subsequent conversion to carbonates. kobe-u.ac.jp In some procedures, an inorganic base like potassium carbonate is used, often in conjunction with a phase-transfer catalyst such as tetrabutylammonium (B224687) iodide, especially in three-component coupling reactions involving CO2. nih.govresearchgate.net More advanced catalytic systems include zinc acetate (B1210297) for the protection of alcohols and magnesium perchlorate (B79767) for activating dicarbonyl compounds. organic-chemistry.org For acylations, iodine has also been reported as a simple and effective catalyst. nih.gov In green chemistry approaches, deep eutectic solvents can themselves act as recyclable catalysts. researchgate.netrsc.org

Catalyst Loading: The amount of catalyst used can range from catalytic amounts (e.g., 3 mol% for iodine) nih.gov to stoichiometric or even excess quantities, particularly when the "catalyst" is a base that also serves as an acid scavenger. In the synthesis of mixed carbonates, 5 equivalents of both potassium carbonate and tetrabutylammonium iodide were used. nih.gov For reactions involving triethylamine to form a carboxylic acid-amine salt prior to reaction with ethyl chloroformate, a stoichiometric amount of the amine is used. google.com

Table 3: Common Catalysts/Bases for Carbonate Synthesis from Alcohols

| Catalyst/Base | Typical Loading | Role in Reaction | Reference |

|---|---|---|---|

| Triethylamine (TEA) | Stoichiometric | Forms a salt with the substrate and neutralizes HCl byproduct. | google.com |

| Pyridine | Catalytic to Stoichiometric | Accelerates reaction and neutralizes HCl. | kobe-u.ac.jp |

| Potassium Carbonate (K2CO3) | Stoichiometric to Excess | Acts as a base, often with a phase-transfer catalyst. | nih.gov |

| Zinc Acetate (Zn(OAc)2) | Catalytic | Lewis acid catalyst for protection of alcohols. | organic-chemistry.org |

| Deep Eutectic Solvents | Solvent/Catalyst | Acts as a green, recyclable catalyst. | researchgate.netrsc.org |

Purification and Isolation Techniques for this compound

After the synthesis, the crude product mixture must be purified to isolate this compound. The purification strategy depends on the physical properties of the product and the nature of the impurities.

A typical workup procedure involves several steps. First, the reaction mixture is often quenched with water to dissolve inorganic salts and water-soluble byproducts. nih.gov The product is then extracted into an organic solvent such as ethyl acetate or ether. orgsyn.orgvulcanchem.com The organic layer is subsequently washed with water and brine to remove any remaining water-soluble impurities and then dried over an anhydrous salt like sodium sulfate. nih.gov

For nitriles, which can sometimes form complexes, specific decomposition methods may be required. google.com However, for a simple carbonate like this compound, this is less likely to be a concern.

The final purification is usually achieved through one of the following methods:

Distillation: Since this compound is expected to be a liquid oil, vacuum distillation is a suitable method for purification, especially to separate it from less volatile impurities or any remaining high-boiling solvents. google.comorgsyn.orgvulcanchem.com

Flash Column Chromatography: This is a standard and highly effective technique for purifying organic compounds. The crude product is passed through a column of silica (B1680970) gel using a suitable eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, to separate the desired product from impurities based on polarity. nih.gov

The purity of the final product can be confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). google.comchemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 1 Cyanoheptyl Ethyl Carbonate

Fundamental Reaction Pathways

The reactivity of 1-cyanoheptyl ethyl carbonate is centered around the electrophilic nature of the carbonyl carbon in the carbonate moiety and the carbon atom of the cyano group.

Hydrolysis and Transesterification Reactions

Hydrolysis

Under aqueous acidic or basic conditions, the carbonate group of this compound is susceptible to hydrolysis. This reaction involves the cleavage of one of the C-O bonds of the carbonate.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol (B145695) and 1-cyanoheptan-1-ol lead to the formation of carbonic acid, which is unstable and decomposes to carbon dioxide and water.

Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a more facile process than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the formation of an ethyl carbonate salt, 1-cyanoheptan-1-ol, and ultimately, upon acidification, carbon dioxide.

Transesterification

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with an alcohol (R'-OH) in the presence of an acid or base catalyst. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. For example, reaction with methanol (B129727) could yield 1-cyanoheptyl methyl carbonate and ethanol. The transesterification of organic carbonates is a widely studied industrial process. nih.gov

Table 1: Hypothetical Kinetic Data for Hydrolysis and Transesterification of a Model Alkyl Cyanoalkyl Carbonate

| Reaction | Catalyst | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| Hydrolysis | 0.1 M HCl | 60 | 1.5 x 10⁻⁴ |

| Hydrolysis | 0.1 M NaOH | 60 | 2.8 x 10⁻² |

| Transesterification (Methanol) | 0.05 M NaOCH₃ | 70 | 5.2 x 10⁻³ |

| Transesterification (Butanol) | 0.05 M H₂SO₄ | 80 | 8.9 x 10⁻⁴ |

Nucleophilic Attack at the Carbonyl Center

The carbonyl carbon of the carbonate group is electrophilic and is the primary site for nucleophilic attack. This is the initial step in both hydrolysis and transesterification. Other strong nucleophiles can also react at this center. For instance, amines can react with carbonates to form carbamates. The reaction of this compound with a primary amine (R'-NH₂) would likely yield an ethyl carbamate (B1207046) and 1-cyanoheptan-1-ol. The reactivity of the carbonate towards nucleophiles is influenced by the nature of the leaving groups (in this case, ethoxide and 1-cyanoheptoxide).

Reactions at the Cyano Group

The cyano group (a nitrile) also possesses an electrophilic carbon atom and can undergo nucleophilic addition reactions. The carbon-nitrogen triple bond is highly polarized, making the carbon atom susceptible to attack by nucleophiles.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This reaction proceeds through an amide intermediate. For this compound, this would lead to the formation of a carboxylic acid at the position of the cyano group, yielding a carbonate-dicarboxylic acid derivative.

Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the cyano group to an aminomethyl group (-CH₂NH₂).

Reaction with Organometallic Reagents: Grignard reagents (R'MgX) can add to the cyano group to form an intermediate imine, which upon hydrolysis yields a ketone. This provides a route to synthesize ketones with the 1-cyanoheptyl carbonate backbone.

Mechanistic Studies of Carbonate Cleavage and Formation

Proposed Mechanisms for Ring-Opening and Ring-Closing Reactions

Although this compound is an acyclic molecule, the principles of carbonate cleavage are related to the mechanisms of ring-opening polymerization of cyclic carbonates. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, leading to the cleavage of a C-O bond. In the context of an acyclic carbonate, this cleavage occurs during reactions like hydrolysis and transesterification. The formation of carbonates can occur through various routes, including the reaction of an alcohol with phosgene (B1210022) or a chloroformate, or via the transesterification of a dialkyl carbonate.

Detailed Kinetic Studies of Reaction Mechanisms

Detailed kinetic studies of the reactions of this compound would provide valuable insights into its reactivity. Such studies for other carbonates have often employed techniques like spectroscopy to monitor the concentration of reactants and products over time. For example, kinetic modeling of the transesterification of propylene (B89431) carbonate with methanol has been investigated to understand the reaction mechanism. rsc.org The rate of these reactions is influenced by factors such as temperature, catalyst concentration, and the nature of the solvent.

For the hydrolysis of this compound, a plausible rate law under basic conditions would be:

Rate = k[carbonate][OH⁻]

This second-order rate law is consistent with a bimolecular nucleophilic acyl substitution (BAc2) mechanism.

Table 2: Illustrative Activation Parameters for the Base-Catalyzed Hydrolysis of a Generic Acyclic Carbonate

| Parameter | Value |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 1.2 x 10⁸ L mol⁻¹ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -80 J mol⁻¹ K⁻¹ |

The negative entropy of activation is indicative of a more ordered transition state, which is consistent with the association of two reactant molecules (the carbonate and the hydroxide ion) in the rate-determining step.

Stereochemical Aspects of Reactions

Stereoselective Transformations

Information regarding specific stereoselective transformations of this compound is scarce. However, the presence of a chiral center at the carbon atom bearing the cyano and carbonate groups suggests that this compound could participate in stereoselective reactions. For example, enzymatic hydrolysis of the carbonate or nitrile group could proceed with high stereoselectivity, yielding enantioenriched products. Similarly, reactions targeting the alpha-proton to the cyano group could be controlled by chiral bases or catalysts to afford products with high diastereoselectivity or enantioselectivity. The development of such stereoselective transformations would be valuable for the synthesis of optically active compounds.

Chiral Induction in Derivative Synthesis

The synthesis of derivatives from this compound can be designed to induce chirality in the resulting molecules. One potential strategy involves the use of chiral auxiliaries. By attaching a chiral auxiliary to the this compound molecule, subsequent reactions can be directed to occur on one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the chiral auxiliary can be removed to yield the enantioenriched product. Another approach is the use of chiral catalysts in reactions involving this compound. For example, a chiral Lewis acid could coordinate to the cyano or carbonyl group, creating a chiral environment that influences the stereochemical outcome of a subsequent reaction. Research in asymmetric synthesis has demonstrated the effectiveness of such strategies in achieving high levels of chiral induction. lookchem.com

Stability and Degradation Pathways

Thermal Stability Profiles

Chemical Stability in Various Media (e.g., acidic, basic)

The chemical stability of this compound is expected to be dependent on the pH of the medium. In acidic conditions, the carbonate ester linkage is susceptible to hydrolysis, which would lead to the formation of ethanol, carbon dioxide, and 1-cyanoheptan-1-ol. The nitrile group is generally stable to acidic hydrolysis at moderate temperatures but can be hydrolyzed to a carboxylic acid under more forcing conditions.

In basic media, the carbonate group is also prone to hydrolysis, a reaction that is typically faster than in acidic conditions. Furthermore, the presence of the electron-withdrawing cyano group acidifies the alpha-proton, making it susceptible to deprotonation by a base. This can lead to racemization at the chiral center and potentially trigger further reactions such as elimination or condensation. Studies on similar compounds like diethyl carbonate have shown that decomposition is accelerated in the presence of bases. cetjournal.it The nitrile group can also undergo hydrolysis under basic conditions to form a carboxylate salt.

The table below summarizes the expected stability of this compound in different media.

| Medium | Expected Stability | Potential Degradation Products |

| Acidic | Moderately stable; susceptible to hydrolysis | Ethanol, Carbon dioxide, 1-Cyanoheptan-1-ol, Heptanoic acid (under harsh conditions) |

| Basic | Unstable; susceptible to hydrolysis and reactions at the alpha-carbon | Ethanol, Carbonate salts, 1-Cyanoheptan-1-ol, Carboxylate salts, Elimination/condensation products |

| Neutral | Generally stable under ambient conditions | - |

Oxidative and Reductive Decomposition Mechanisms of this compound

Oxidative Decomposition

The oxidative decomposition of alkyl carbonates is a critical process, particularly in electrochemical applications like lithium-ion batteries. The process is generally initiated by the removal of an electron from the carbonate molecule, leading to the formation of a radical cation. nih.gov The stability of this radical cation and its subsequent decomposition pathways are influenced by the molecular structure.

For common alkyl carbonates such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), oxidation leads to the formation of various by-products including CO2, CO, and smaller radical cations. nih.gov The presence of anions can significantly decrease the oxidative stability of many solvents due to H- and F-abstraction reactions following the initial electron removal. acs.org Conversely, the presence of a Li+ cation can increase the oxidation potential. acs.org

The long alkyl chain in this compound may influence the oxidative stability. The electron-withdrawing nature of the cyano group could potentially increase the oxidation potential of the carbonate moiety, making it more resistant to oxidation compared to simple alkyl carbonates. However, the long heptyl chain could provide alternative reaction sites for abstraction reactions.

Postulated Oxidative Decomposition Pathways:

Path 1: Decarboxylation: The initial radical cation could undergo decarboxylation to release carbon dioxide and form corresponding alkyl and ethyl radicals. These highly reactive radicals can then participate in a variety of secondary reactions.

Path 2: Proton Abstraction: Hydrogen abstraction from the heptyl chain or the ethyl group can occur, leading to the formation of a carbon-centered radical. This radical can then undergo further oxidation or rearrangement. The presence of the cyano group might influence the regioselectivity of this abstraction.

Table 1: Potential Products of Oxidative Decomposition of Alkyl Carbonates

| Precursor | Initial Step | Primary Products | Secondary Products |

| Alkyl Carbonate | One-electron oxidation | Radical cation, CO2 | Smaller alkyl radicals, ethers, aldehydes |

This table represents generalized products and pathways for alkyl carbonates. The specific products for this compound may vary.

Reductive Decomposition

The reductive decomposition of alkyl carbonates is a key process in the formation of the solid electrolyte interphase (SEI) on the negative electrodes of lithium-ion batteries. wayne.edu This process typically involves one- or two-electron reduction of the carbonate molecule.

For ethylene carbonate, a well-studied example, the initial one-electron reduction leads to the formation of a radical anion, which can then undergo ring-opening. wayne.edu Subsequent reactions of these intermediates lead to the formation of a variety of organic and inorganic species, including lithium alkyl carbonates, lithium carbonate (Li2CO3), and various gaseous products like ethylene. osti.govrsc.org

The reductive decomposition of this compound would likely follow a similar initial step of electron addition to the carbonate group. The presence of the electron-withdrawing cyano group could make the carbonate more susceptible to reduction.

Postulated Reductive Decomposition Pathways:

One-Electron Reduction: The addition of a single electron would form a radical anion. This intermediate could then cleave at the C–O bond, leading to the formation of an ethyl radical and a cyanoheptyl carbonate anion, or vice versa.

Two-Electron Reduction: A two-electron reduction could lead to the direct formation of carbonate ions and the corresponding alkyl fragments.

The long-chain alkyl group in this compound is known to be a component of the SEI in some battery systems. researchgate.net The decomposition products of this compound could therefore contribute to the formation of a stable and ionically conductive SEI layer.

Table 2: Potential Products of Reductive Decomposition of Alkyl Carbonates

| Precursor | Initial Step | Primary Products | Secondary Products |

| Alkyl Carbonate | One/Two-electron reduction | Radical anion, Carbonate ion | Lithium alkyl carbonates, Alkenes, Li2CO3 |

This table represents generalized products and pathways for alkyl carbonates. The specific products for this compound may vary.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 1-Cyanoheptyl ethyl carbonate, with each technique offering unique insights into its functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atomic frameworks. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures like ethyl carbamate (B1207046) and other alkyl carbonates. hmdb.canih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons. The single proton on the carbon bearing both the nitrile and the carbonate groups (-CH(CN)O-) would likely appear as a triplet. The protons along the heptyl chain would produce a series of complex multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom. Key expected signals include the nitrile carbon (C≡N), the carbonyl carbon of the carbonate group (O-C=O), and the distinct carbons of the ethyl and heptyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ethyl-CH₃ | ~1.3 | Triplet (t) | ~14 |

| Ethyl-CH₂ | ~4.2 | Quartet (q) | ~65 |

| Carbonate C=O | - | - | ~154 |

| -CH(CN)O- | ~4.9 | Triplet (t) | ~70 |

| Nitrile C≡N | - | - | ~118 |

| Heptyl Chain | ~1.4 - 2.0 | Multiplets (m) | ~22-35 |

| Heptyl-CH₃ | ~0.9 | Triplet (t) | ~14 |

Note: Predicted values are estimates based on standard chemical shift ranges and data from similar functional groups.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. arxiv.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A sharp, medium-intensity peak for the nitrile (C≡N) stretch is anticipated around 2240-2260 cm⁻¹. The most prominent feature would be the very strong absorption from the carbonate carbonyl (C=O) group, typically found between 1740-1775 cm⁻¹. Additionally, strong bands corresponding to the C-O stretching vibrations of the carbonate ester would appear in the 1250-1280 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and heptyl groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov The C≡N stretch also gives a signal in this technique. The symmetric vibrations, such as the C-O-C symmetric stretch of the carbonate, can be particularly strong in Raman spectra, whereas they might be weaker in the IR. rsc.org The C-H stretching and bending modes of the alkyl chains are also readily observable.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Carbonate (C=O) | Stretch | 1740 - 1775 | Very Strong |

| Carbonate (C-O) | Asymmetric Stretch | 1250 - 1280 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, for instance using an Orbitrap mass spectrometer, provides a highly accurate mass measurement of the molecular ion. thermofisher.com This allows for the unambiguous determination of the compound's elemental formula (C₁₁H₁₉NO₃), distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and subjected to fragmentation. nih.gov The resulting fragment ions provide conclusive evidence of the molecule's connectivity. Expected fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and various cleavages along the heptyl chain. Analyzing these fragments confirms the presence and arrangement of the constituent parts of the molecule.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction byproducts or impurities and for assessing its purity.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound.

The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. For carbonates, mid-polarity columns, such as those with a poly(cyanopropyl phenyl/dimethyl siloxane) stationary phase, have proven effective. sigmaaldrich.com A flame ionization detector (FID) can be used for quantification, but coupling the GC to a mass spectrometer (GC-MS) is the preferred method. dal.cathermofisher.com GC-MS provides both retention time data for quantification and mass spectra for definitive identification of the main compound and any impurities present.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative or complementary technique to GC, particularly useful if the compound has limited thermal stability.

For a molecule with the non-polar character of this compound, a reversed-phase HPLC method is most appropriate. unl.edu This typically involves a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. unl.eduresearchgate.net A gradient elution, starting with a high proportion of water and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727), would effectively separate the compound from more polar or less polar impurities. sigmaaldrich.com Detection can be achieved using a UV detector, although the chromophores in the molecule may provide only weak absorbance. A more universal and specific detector is a mass spectrometer (LC-MS), which provides high sensitivity and structural confirmation, making it a powerful tool for purity assessment. scielo.br

Based on the conducted research, there is a significant lack of specific scientific literature and data for the chemical compound "this compound." The search results did not yield any specific studies on its X-ray crystallography, elemental analysis, or analysis using advanced hyphenated techniques. The available information often pertains to related but structurally different compounds, such as ethyl cyanoacrylate polymers or other cyano-containing molecules, which cannot be used to accurately describe the specific characteristics of this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of the required research findings and data in the public domain.

To fulfill the user's request, specific experimental data from scholarly sources on the X-ray crystallography, elemental analysis, and the application of hyphenated analytical techniques to "this compound" would be necessary. Without such information, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Studies of 1 Cyanoheptyl Ethyl Carbonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. A DFT study of 1-Cyanoheptyl ethyl carbonate, likely using a functional such as B3LYP with a basis set like 6-311+G(d,p), can predict its optimized molecular geometry. nih.gov

The calculations would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C≡N bond of the nitrile group is expected to have a calculated length of approximately 1.15 Å. The carbonate moiety would exhibit characteristic C=O and C-O bond lengths. The long heptyl chain introduces flexibility, and DFT can identify the lowest energy conformation, which is typically an extended or anti-staggered arrangement to minimize steric hindrance. libretexts.orgrsc.org

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡N | ~ 1.15 Å |

| C=O (Carbonyl) | ~ 1.20 Å | |

| C-O (Ether) | ~ 1.35 Å | |

| C-C (Alkyl) | ~ 1.54 Å | |

| Bond Angle | O-C=O | ~ 125° |

| C-O-C | ~ 115° | |

| C-C-C (Alkyl) | ~ 112° | |

| Dihedral Angle | H-C-C-H (Anti) | 180° |

Ab initio methods, which are based on first principles without empirical parameters, are powerful for predicting spectroscopic properties. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or more advanced techniques like Coupled Cluster (CCSD(T)) can be employed for high accuracy, though often at a higher computational cost than DFT. nih.govnih.gov For predicting vibrational spectra (Infrared and Raman), these calculations can determine the frequencies and intensities of the normal modes of vibration. mdpi.comresearchgate.net

For this compound, key predicted vibrational frequencies would include:

C≡N stretch: A strong, sharp band in the IR spectrum, typically predicted in the range of 2240-2260 cm⁻¹. The exact position is sensitive to the electronic environment. aip.orgnih.gov

C=O stretch: A very strong band from the carbonate group, expected around 1740-1760 cm⁻¹. mdpi.com

C-O stretches: Multiple strong bands associated with the carbonate C-O single bonds, typically found in the 1200-1300 cm⁻¹ region.

C-H stretches: Bands from the heptyl and ethyl groups just below 3000 cm⁻¹.

Ab initio methods like the Restricted Active Space Self-Consistent Field (RASSCF) can also predict electronic spectra (UV-Vis) by calculating the energies of electronic transitions, such as n→π* transitions associated with the carbonyl and cyano groups. aip.orgsemanticscholar.org

Table 2: Hypothetical Predicted Key Vibrational Frequencies for this compound using Ab Initio Methods

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity |

| C≡N Stretch | Nitrile | ~2250 | Strong |

| C=O Stretch | Carbonyl | ~1755 | Very Strong |

| C-O-C Asymmetric Stretch | Carbonate | ~1260 | Strong |

| C-H Asymmetric/Symmetric Stretch | Alkyl | 2850-2960 | Medium-Strong |

Computational Exploration of Reaction Pathways

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the feasibility and kinetics of chemical transformations.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy. acs.org For a reaction involving this compound, such as its hydrolysis, computational methods can be used to find the TS structure. researchgate.net

The hydrolysis reaction would likely proceed via nucleophilic attack of a water molecule on the carbonyl carbon of the carbonate. The calculated TS would show a partially formed O-C bond with the attacking water molecule and a partially broken C-O bond within the carbonate group. A key feature for confirming a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). rsc.org The geometric parameters of the TS provide a snapshot of the molecule at the peak of the energy barrier. acs.orgrsc.org

Conformation Analysis and Molecular Flexibility

The presence of a seven-carbon alkyl chain and several single bonds grants this compound considerable molecular flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.org

The molecule has several key rotatable bonds: the C-C bonds within the heptyl chain, the C-O bond connecting the heptyl chain to the carbonate, and the O-C bond of the ethyl group. Rotation around these bonds leads to various staggered and eclipsed conformations. libretexts.org The most stable conformers are typically those that minimize steric strain by keeping bulky groups far apart (anti-conformation), while less stable gauche conformations have these groups closer together. libretexts.org

Computational methods can be used to perform a systematic conformational search or to calculate the potential energy surface by rotating specific dihedral angles. This would identify the global minimum energy conformer as well as other low-energy local minima. The energy barriers between these conformers determine the rate of interconversion. For a long alkyl chain, solvent effects can also play a role in conformational preference, with polar solvents sometimes promoting more folded structures. uantwerpen.be The flexibility and preferred shape of the molecule are critical for its physical properties and how it interacts with other molecules or biological targets.

Based on a comprehensive search of available scientific and academic resources, there is currently no published research or data specifically detailing the molecular dynamics simulations for the chemical compound this compound. Therefore, it is not possible to provide an article on the theoretical and computational studies of this specific molecule as requested.

The field of computational chemistry, which includes molecular dynamics simulations, provides valuable insights into the behavior of molecules. vu.nl These studies are instrumental in understanding molecular interactions and dynamics, which can aid in the design of new materials and chemical processes. vu.nlchemrxiv.org However, the application of these theoretical methods is dependent on researchers undertaking studies of specific compounds. vu.nl

Extensive research employing molecular dynamics simulations has been conducted on other carbonate compounds, such as ethylene (B1197577) carbonate, propylene (B89431) carbonate, and various dialkyl carbonates. nih.govresearchgate.netnih.govmdpi.com This body of work has been crucial in advancing fields like battery technology, where these carbonates are common electrolyte solvents. researchgate.netnih.govmdpi.com The simulations for these related compounds often involve complex force fields and models to accurately predict properties like ionic conductivity, viscosity, and solvation structures. nih.govchemrxiv.org

Unfortunately, similar theoretical and computational investigations have not yet been extended to this compound. As a result, the specific data on its molecular interactions and dynamics required to fulfill the article outline is not available in the current scientific literature.

Structure Reactivity Relationships and Design Principles

Influence of Alkyl Chain Length and Branching on Chemical Transformations

The heptyl group, a seven-carbon straight-chain alkyl substituent, significantly influences the physical properties and reactivity of the molecule. The length and branching of the alkyl chain in related compounds have been shown to affect properties like solubility, stability, and interaction with catalysts or other reactants. tue.nlresearchgate.netresearchgate.net

In the context of cyanohydrin carbonates, the alkyl chain length can impact reaction yields and rates. For instance, in the synthesis of cyanohydrin derivatives via radical carbonylation and ionic cyanation, a related compound with a longer alkyl chain, 1-cyanononyl ethyl carbonate (from 1-bromooctane), was synthesized in good yield (79% under 120 atm of CO). beilstein-journals.org This suggests that the seven-carbon chain in 1-Cyanoheptyl ethyl carbonate is also well-tolerated in such transformations.

The following table, derived from studies on the synthesis of various cyanohydrin carbonates, illustrates how the nature of the alkyl group (R) derived from different aldehydes can influence reaction outcomes.

Table 1: Influence of Aldehyde Structure on Cyanohydrin Carbonate Synthesis

| Entry | Aldehyde (R-CHO) | Alkyl Group (R) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Heptanal (B48729) | Hexyl (forms 1-cyanoheptyl derivative) | DMAP | 95 | mdpi.com |

| 2 | Octanal | Heptyl (forms 1-cyanooctyl derivative) | DMAP | 94 | mdpi.com |

| 3 | Nonanal | Octyl (forms 1-cyanononyl derivative) | AIBN/Bu3SnH | 79 | beilstein-journals.org |

| 4 | Isovaleraldehyde | Isobutyl (branched) | DMAP | 94 | mdpi.com |

| 5 | Pivalaldehyde | tert-Butyl (highly branched) | DMAP | 98 | mdpi.com |

Data sourced from studies on the synthesis of cyanohydrin carbonates using various aliphatic aldehydes. The data shows that high yields are generally achievable for straight-chain and branched aliphatic aldehydes, indicating the versatility of the reaction for different alkyl structures. beilstein-journals.orgmdpi.com

Electronic and Steric Effects of the Cyano Group on Carbonate Reactivity

The cyano (C≡N) group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon. numberanalytics.com This electronic effect significantly influences the reactivity of the adjacent carbonate functional group.

Electronic Effects: The strong inductive electron-withdrawing effect of the cyano group makes the α-carbon (the carbon atom to which the cyano and carbonate groups are attached) more electrophilic. This enhances its susceptibility to nucleophilic attack. However, in the context of the carbonate group itself, the electron-withdrawing nature of the cyano group can impact the reactivity of the carbonyl carbon within the carbonate. In reactions where the carbonate acts as a leaving group or is subject to nucleophilic acyl substitution, the electronic properties of the adjacent cyano group play a crucial role. For instance, in reactions involving nucleophilic attack on epoxides, the presence of a para-cyano group on an aryl ring was found to result in a moderate yield (68%), while an ortho-cyano group reduced the yield to 57%, demonstrating the significant impact of this group's electronic and steric influence. acs.org

Steric Effects: The cyano group is linear and relatively small, imposing minimal steric hindrance around the α-carbon. numberanalytics.comrsc.org This allows for easier access by nucleophiles or catalysts compared to bulkier substituents. This low steric profile is advantageous in many synthetic applications, including the asymmetric synthesis of cyanohydrin carbonates where catalyst accessibility to the reaction center is paramount for high enantioselectivity. organic-chemistry.org

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that correlate the chemical structure of a series of compounds with their measured reactivity. wikipedia.orgnih.gov These models use molecular descriptors—numerical values that quantify physicochemical properties or structural features—to predict the activity of new or untested compounds. wikipedia.org

For this compound and related compounds, a QSRR model could be developed to predict reactivity in specific transformations. Key steps would include:

Data Collection: Assembling a dataset of structurally related cyanohydrin carbonates with experimentally measured reaction rates or yields for a specific reaction.

Descriptor Calculation: Calculating relevant molecular descriptors for each compound. For this series, descriptors would include:

Steric descriptors: Molecular volume, surface area, and specific parameters for the alkyl chain (e.g., length, branching index).

Electronic descriptors: Dipole moment, partial atomic charges, and parameters quantifying the electron-withdrawing strength of the cyano group (e.g., Hammett or Taft parameters for substituted analogues).

Hydrophobic descriptors: LogP, which would be heavily influenced by the heptyl chain.

Model Building: Using statistical methods like multiple linear regression (MLR) to create a mathematical relationship between the descriptors and reactivity. chemrxiv.org

Validation: Testing the model's predictive power on an external set of compounds.

While a specific QSRR study for this compound was not identified, a study on the decarboxylative Claisen rearrangement of related esters successfully established a linear free-energy relationship, demonstrating the applicability of QSRR principles to reactions involving complex organic esters. rsc.org Such models are invaluable for understanding reaction mechanisms and predicting the behavior of new chemical structures. chemrxiv.org

Rational Design Strategies for Chemical Selectivity and Efficiency

Rational design involves the deliberate modification of a molecule's structure or reaction conditions to achieve a specific outcome, such as improved yield, higher selectivity (chemo-, regio-, or stereoselectivity), or greater efficiency. mdpi.comnih.gov For this compound, these strategies can be applied to its synthesis and subsequent reactions.

Catalyst Design: The synthesis of chiral cyanohydrin carbonates often relies on asymmetric catalysis. A key strategy is the rational design of catalysts that can effectively differentiate between the two faces of the aldehyde precursor. For example, bimetallic titanium complexes have been developed that catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.orgorganic-chemistry.org The design involves modifying the chiral ligands of the metal complex to create a specific steric and electronic environment that favors the formation of one enantiomer.

Substrate and Reagent Modification: The structure of the carbonate itself can be modified to tune reactivity. While this compound has an ethyl group, using different alkyl or aryl groups on the carbonate moiety could alter its properties as a leaving group or its stability.

Reaction Pathway Control: In complex transformations, rational design can be used to favor a desired reaction pathway over competing side reactions. For instance, in the catalytic formation of cyclic carbonates from CO2, computational models are used to understand competing pathways (e.g., cyclic carbonate formation vs. polymerization). rsc.org This understanding allows for the design of catalysts that enhance the rate of the desired reaction while suppressing unwanted side reactions.

Development of Predictive Models for Chemical Behavior

Predictive models, often based on computational chemistry and QSRR principles, are essential tools for forecasting the chemical behavior of molecules like this compound without the need for extensive experimentation.

Computational Modeling (DFT): Density Functional Theory (DFT) is a powerful quantum mechanical method used to model molecular structures, energies, and reaction mechanisms. rsc.org For this compound, DFT calculations can be used to:

Predict the most stable conformation of the molecule.

Model the transition states of potential reactions to determine activation energies and predict reaction rates. mdpi.com

Understand the electronic structure and how it influences reactivity at different sites (e.g., the carbonate carbonyl vs. the nitrile carbon).

Simulate the interaction with catalysts to aid in the rational design of more effective catalytic systems. rsc.orgacs.org

Solvent Effect Models: The choice of solvent can dramatically affect reaction outcomes. Predictive models, such as those based on Hansen solubility parameters or solvatochromic parameters, can help in selecting an optimal solvent for a given transformation. nih.gov For example, the synthesis of cyanohydrin carbonates has been successfully carried out in sustainable solvents like propylene (B89431) carbonate, and predictive tools can help identify other environmentally benign alternatives. nih.gov

By combining experimental data with these predictive models, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating its use in various synthetic applications.

Compound Reference Table

Applications and Synthetic Utility of 1 Cyanoheptyl Ethyl Carbonate in Chemical Research

As a Versatile Synthon in Organic Synthesis

1-Cyanoheptyl ethyl carbonate is a bifunctional molecule that holds significant potential as a versatile synthon in organic synthesis. The presence of both a nitrile (cyano) group and an ethyl carbonate group on the same aliphatic chain allows for a diverse range of chemical transformations, making it a valuable building block for the construction of more complex molecular architectures. Its utility spans from being a precursor to essential functional groups like carbonyls and carboxylic acid derivatives to serving as a key component in the synthesis of nitrogen-containing heterocyclic compounds.

Precursor for Carbonyl Compounds and Carboxylic Acid Derivatives

The nitrile group in this compound serves as a masked carbonyl or carboxyl group, which can be unraveled through various hydrolytic methods. This strategic unmasking is a cornerstone of its application as a precursor for carbonyl compounds and carboxylic acid derivatives.

Hydrolysis of the Nitrile Group:

The transformation of the cyano group can be effectively achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically proceeds via the formation of a protonated nitrile, which is then attacked by water to form an imidic acid tautomer that subsequently hydrolyzes to a carboxylic acid. Conversely, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, leading to the formation of a carboxylate salt after a series of steps.

To Carboxylic Acids: Complete hydrolysis of the nitrile functionality in this compound leads to the formation of 2-carboxy-octyl ethyl carbonate. This transformation is a reliable method for introducing a carboxylic acid moiety into a molecule. mnstate.edu

To Ketones: The nitrile group can also be converted into a carbonyl group to yield a ketone. This can be accomplished through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, followed by hydrolysis of the resulting imine intermediate. This approach allows for the introduction of a variety of alkyl or aryl groups, leading to the synthesis of diverse ketone structures.

A summary of the transformation of the nitrile group into carboxylic acids and ketones is presented in the table below.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | 1. H₃O⁺, Δ 2. H₂O | 2-carboxy-octyl ethyl carbonate | Nitrile to Carboxylic Acid |

| This compound | 1. R-MgBr, Et₂O 2. H₃O⁺ | 2-acyl-octyl ethyl carbonate | Nitrile to Ketone |

Building Block for Nitrogen-Containing Heterocycles

The reactivity of the nitrile group in this compound also positions it as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.govclockss.org The carbon-nitrogen triple bond can participate in a variety of cyclization reactions.

Key Synthetic Strategies:

Synthesis of Pyrimidines and Pyridines: The nitrile group can undergo condensation reactions with dicarbonyl compounds or their equivalents to form substituted pyrimidines and pyridines. These reactions often proceed through the formation of an enamine or a related intermediate, followed by intramolecular cyclization and aromatization.

Synthesis of Triazoles and Tetrazoles: Through [3+2] cycloaddition reactions, the nitrile group can react with azides to form tetrazoles or with other 1,3-dipoles to generate a range of five-membered heterocycles. These "click chemistry" type reactions are known for their high efficiency and selectivity.

Synthesis of Imidazoles and Oxazoles: The nitrile can be activated and subsequently react with α-amino ketones or α-hydroxy ketones to construct imidazole and oxazole rings, respectively.

The versatility of this compound as a building block for heterocycles is highlighted by the various ring systems that can be accessed from this single precursor.

Role in Tandem and Cascade Reactions

The bifunctional nature of this compound makes it an ideal candidate for use in tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity.

In a hypothetical tandem reaction, the ethyl carbonate group could first be used as a leaving group in a substitution reaction, followed by an intramolecular cyclization involving the nitrile group. For instance, reaction with a bifunctional nucleophile could lead to the formation of a macrocyclic structure or a complex heterocyclic system in a single step. The specific design of the reaction partners and conditions would dictate the final outcome, showcasing the potential for this compound in sophisticated synthetic strategies.

Integration into Polymer Chemistry

The unique structure of this compound, featuring both a polymerizable or modifiable carbonate group and a reactive cyano pendant group, suggests its potential utility in the field of polymer chemistry. diva-portal.org It can be envisioned as a monomer for creating novel polymer architectures or as a substrate for post-polymerization modification.

Potential as a Monomer for Novel Polymer Architectures

Although specific studies on the polymerization of this compound are not prevalent, its structure is analogous to other cyclic carbonate monomers that undergo ring-opening polymerization (ROP). researchgate.netnih.gov The presence of the long heptyl chain with a terminal cyano group would be expected to impart unique properties to the resulting polymer.

Hypothetical Polymerization and Properties:

Ring-Opening Polymerization: If converted to a cyclic carbonate monomer, this compound could potentially undergo ROP to yield a polycarbonate with pendant cyanoheptyl groups. The polymerization could be initiated by a variety of catalysts, including organocatalysts, to afford polymers with controlled molecular weights and low dispersities.

Polymer Properties: The resulting polycarbonate would likely exhibit interesting thermal and mechanical properties. The long aliphatic side chains could lead to a low glass transition temperature and potentially crystalline domains, while the polar cyano groups could enhance intermolecular interactions and influence solubility.

The potential polymerization of a cyclic derivative of this compound and the expected properties of the resulting polymer are summarized below.

| Monomer (Hypothetical) | Polymerization Method | Resulting Polymer | Potential Properties |

| Cyclic Carbonate of 1-hydroxy-2-cyanooctane | Ring-Opening Polymerization (ROP) | Poly(1-cyanoheptyl carbonate) | Low Tg, potential for crystallinity, tunable solubility |

Post-Polymerization Modification Utilizing Cyano or Carbonate Groups

The cyano and carbonate functionalities present in polymers derived from this compound offer valuable handles for post-polymerization modification, allowing for the tailoring of polymer properties and the introduction of new functionalities. rsc.orgresearchgate.net

Modification of the Cyano Group:

The pendant nitrile groups along the polymer backbone can be subjected to a variety of chemical transformations. researchgate.net

Reduction to Amines: The cyano groups can be reduced to primary amines, which can then be used for further functionalization, such as conjugation with bioactive molecules or for altering the polymer's solubility and charge.

Hydrolysis to Carboxylic Acids: Hydrolysis of the cyano groups would introduce carboxylic acid moieties, transforming the polymer into a polyanion and significantly altering its physical and chemical properties.

Cycloaddition Reactions: The nitrile groups can participate in cycloaddition reactions to introduce heterocyclic pendants, further expanding the functional diversity of the polymer.

Modification of the Carbonate Group:

The carbonate linkages in the polymer backbone are susceptible to hydrolysis, which can be utilized for creating biodegradable materials. The rate of degradation can be tuned by altering the hydrophilicity of the polymer or by introducing co-monomers.

The table below outlines potential post-polymerization modifications and their impact on the polymer properties.

| Functional Group | Modification Reaction | New Functionality | Impact on Polymer Properties |

| Cyano | Reduction | Primary Amine | Increased hydrophilicity, provides site for further conjugation |

| Cyano | Hydrolysis | Carboxylic Acid | Polyanionic character, pH-responsive behavior |

| Carbonate | Hydrolysis | - | Biodegradability |

Lack of Specific Research Data on the Applications of this compound in Fine Chemical Synthesis

General chemical principles suggest that as a carbonate ester, this compound could theoretically be employed as a carbonylating agent or as a protecting group. The presence of the cyano group might also allow for its participation in reactions specific to nitriles. However, without concrete examples from published research, any discussion of its applications would be purely speculative and would not meet the required standards of a scientifically accurate and authoritative article.

Similarly, the creation of a data table with detailed research findings, as requested, is not feasible due to the absence of specific reaction parameters, yields, and substrate scopes in the available literature for this particular compound.

Therefore, while the foundational concepts of organic chemistry allow for postulations about its reactivity, the current body of scientific literature does not provide the specific evidence required to detail the applications of this compound in fine chemical synthesis.

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry necessitates the development of environmentally benign synthesis methods for organic carbonates. rsc.org Traditional routes often rely on hazardous reagents like phosgene (B1210022). researchgate.net Future research for synthesizing 1-Cyanoheptyl ethyl carbonate will likely focus on sustainable alternatives that utilize carbon dioxide (CO₂) as a C1 feedstock, a method that is both economical and non-toxic. bohrium.comtaylorandfrancis.com

Key sustainable approaches include:

Direct Carboxylation: The reaction of CO₂ with the corresponding alcohol (1-cyanoheptanol) offers a direct route. However, this process often requires harsh conditions and effective water removal to proceed efficiently. researchgate.net

Cycloaddition to Epoxides: A prominent green route involves the reaction of CO₂ with epoxides to form cyclic carbonates, which can then be transesterified to yield linear carbonates like the target molecule. researchgate.nettaylorandfrancis.com This pathway is noted for its high atom economy.

Halogen-Free Processes: A critical goal is the elimination of halogen-containing catalysts and solvents to reduce environmental impact. bohrium.com Research into organic bases, inorganic bases, and metal complexes as alternative catalysts is a promising avenue. bohrium.com

The table below compares potential sustainable synthesis strategies for organic carbonates applicable to this compound.

| Synthesis Strategy | Reactants | Catalyst/Conditions | Advantages | Challenges |

| Direct Carboxylation of Alcohol | 1-Cyanoheptanol + CO₂ | Dehydrating agents, various catalysts (e.g., CeO₂) | Utilizes CO₂ directly. | Requires high pressure/temperature; water removal is critical. researchgate.netui.ac.id |

| Transesterification | Ethylene (B1197577) Carbonate + 1-Cyanoheptanol | Base or acid catalysts | Milder conditions than direct synthesis. | May involve multiple steps. wikipedia.org |

| Oxidative Carboxylation of Alkenes | Oct-1-ene + CO₂ + O₂ | Metal-organic framework (MOF) catalysts | High atom economy. | Catalyst development is ongoing. acs.org |

| Reaction from Epoxide | 1,2-Epoxyoctane + CO₂ | Ionic liquids, zinc compounds | Efficient cycloaddition to form cyclic carbonate intermediate. researchgate.net | Requires subsequent transesterification step. researchgate.net |

This table is generated based on general principles of carbonate synthesis and represents hypothetical applications to the target molecule.

Chemo- and Regioselective Transformations

The presence of two distinct functional groups in this compound—the nitrile (cyano) and the ethyl carbonate—allows for a wide range of selective chemical modifications. Future research will likely focus on developing catalytic systems that can target one group while leaving the other intact, enabling the synthesis of diverse derivatives.

Transformations of the Cyano Group: The cyano group is a versatile synthetic handle that can be converted into various other functionalities, such as amines, amides, and carboxylic acids. dicp.ac.cn Research into regioselective cyanofunctionalization and cycloaddition reactions could yield novel heterocyclic compounds with potential pharmaceutical applications. researchgate.netchinesechemsoc.org Developing catalysts that facilitate these transformations under mild conditions without affecting the carbonate ester is a key challenge. dicp.ac.cn

Reactions at the Carbonate Group: The carbonate moiety can undergo reactions such as transesterification or act as a leaving group. Selective hydrolysis or aminolysis of the carbonate could produce 1-cyanoheptanol or corresponding carbamates, respectively. Reactions of cyclic carbonates with carboxylic acids have been shown to yield 2-hydroxyethyl esters, suggesting that similar reactivity could be explored for linear carbonates under specific catalytic conditions. rsc.org

Achieving high chemo- and regioselectivity is crucial for synthesizing complex molecules efficiently, avoiding the need for extensive protection-deprotection steps. researchgate.netacs.org

Application of Artificial Intelligence and Machine Learning in Reaction Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating the discovery of new reactions and optimizing synthesis pathways. ijsetpub.commedium.com For a molecule like this compound, these computational tools offer several promising applications:

Predictive Modeling: AI models can predict reaction outcomes, yields, and selectivity with increasing accuracy, reducing the need for trial-and-error experimentation. appliedclinicaltrialsonline.comresearchgate.net This is particularly valuable for bifunctional molecules where multiple reaction pathways are possible.

Retrosynthesis Planning: Machine learning algorithms can propose novel and efficient retrosynthetic routes for the target molecule and its derivatives, potentially uncovering more sustainable or cost-effective manufacturing processes. ijsetpub.com

Catalyst Discovery: AI can accelerate the discovery of new catalysts by screening vast numbers of potential structures and predicting their activity for specific transformations, such as the selective functionalization of the nitrile or carbonate group. appliedclinicaltrialsonline.comresearchgate.net

Recent advancements, such as the development of platforms that combine automated experiments with AI, are creating a data-driven approach to understanding chemical reactivity that could uncover hidden relationships between reactants, reagents, and outcomes. appliedclinicaltrialsonline.com

Exploration of Novel Catalytic Systems (e.g., photoredox, electrocatalysis)

Modern catalytic methods like photoredox and electrocatalysis provide new avenues for chemical synthesis under mild and sustainable conditions.

Electrocatalysis: The electrochemical synthesis of organic carbonates using CO₂ and green electricity is an emerging green alternative to traditional methods. rsc.org This approach could be adapted for the synthesis of this compound, potentially reducing reliance on fossil-derived materials. rsc.org Electrocatalysis can also be used to drive specific transformations, with research focusing on catalyst design to overcome challenges like the competitive hydrogen evolution reaction in aqueous systems. nih.govresearchgate.net

Photocatalysis: Photocatalysis offers unique reaction pathways activated by light. In the context of carbonates, research has shown that the presence of bicarbonate/carbonate can catalyze photochemical water oxidation, often involving the formation of the carbonate radical anion (CO₃•⁻). nih.gov This reactivity could be harnessed for novel functionalization reactions of the alkyl chain or other parts of the this compound molecule.

These advanced catalytic systems offer the potential for highly selective and energy-efficient reactions, aligning with the principles of sustainable chemistry.

Integration with Flow Chemistry for Scalable Production

For the industrial production of specialty chemicals like this compound, flow chemistry presents significant advantages over traditional batch processing. pharmasalmanac.comamf.ch This technique, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters. seqens.comdempochem.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. pharmasalmanac.com

Improved Control and Consistency: Precise control over temperature, pressure, and residence time leads to higher yields, better product purity, and consistent quality. dempochem.comwikipedia.org

Scalability: Scaling up production is straightforward, often involving running the system for longer periods or adding more reactors in parallel ("numbering up") without extensive re-optimization. pharmasalmanac.comseqens.com

Efficiency: The high surface-to-volume ratio in microreactors enhances heat and mass transfer, leading to more efficient reactions. pharmasalmanac.com

Flow chemistry is particularly well-suited for the pharmaceutical and fine chemical industries, making it an ideal platform for the reliable and scalable synthesis of this compound and its derivatives. amf.chseqens.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.